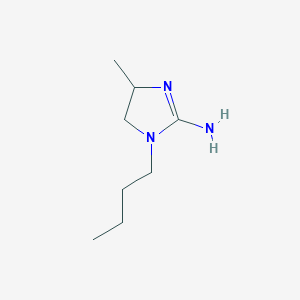
1-Butyl-4-methyl-4,5-dihydro-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-methyl-4,5-dihydro-1H-imidazol-2-amine is a heterocyclic compound with the molecular formula C₈H₁₇N₃ It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-methyl-4,5-dihydro-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-methyl-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated imidazole derivatives.
Scientific Research Applications
1-Butyl-4-methyl-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Butyl-4-methyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors, leading to a biological response. In chemical reactions, it may act as a catalyst or reactant, facilitating the formation of new products .
Comparison with Similar Compounds
1-Butyl-4-methyl-4,5-dihydro-1H-imidazol-2-amine can be compared with other imidazole derivatives:
1-Butyl-4,5-dihydro-1H-imidazol-2-amine: Lacks the methyl group at the 4-position.
1-Methyl-4,5-dihydro-1H-imidazol-2-amine: Lacks the butyl group at the 1-position.
4,5-Dihydro-1H-imidazol-2-amine: Lacks both the butyl and methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H17N3 |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-butyl-4-methyl-4,5-dihydroimidazol-2-amine |
InChI |
InChI=1S/C8H17N3/c1-3-4-5-11-6-7(2)10-8(11)9/h7H,3-6H2,1-2H3,(H2,9,10) |
InChI Key |
HZBFAZIHTGREPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(N=C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



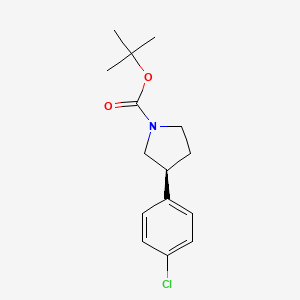
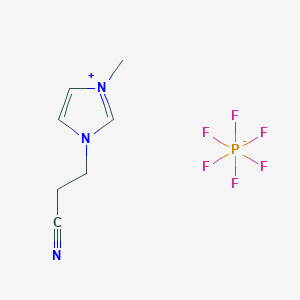
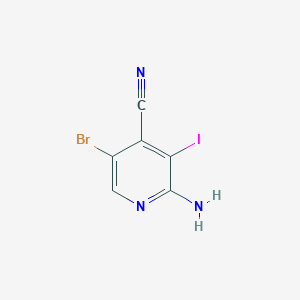
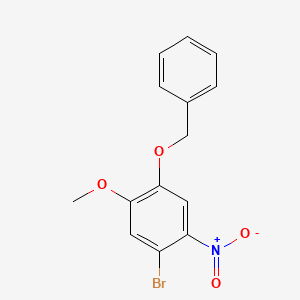
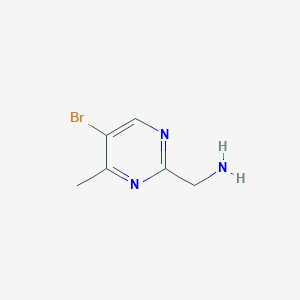
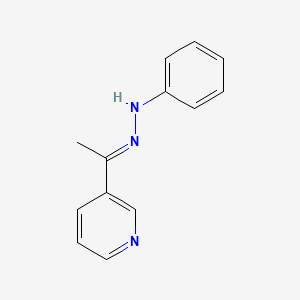
![(3R)-3-Benzyl-7a-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B15199934.png)
![cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester](/img/structure/B15199940.png)
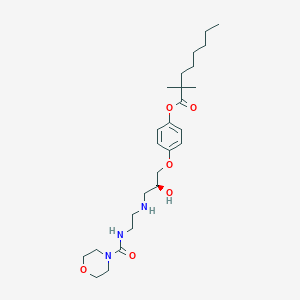
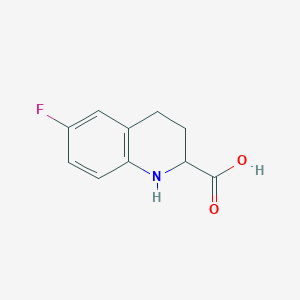
![2H-Pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B15199958.png)
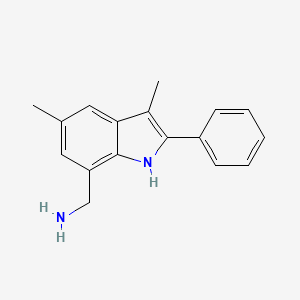
![2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15199967.png)
